N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

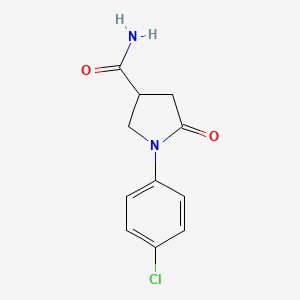

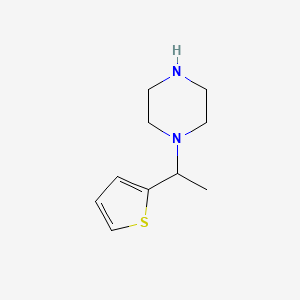

“N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . The compound is characterized by a benzothiazole ring, which is a bicyclic compound containing a benzene ring fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzothiazole ring, which is a bicyclic compound containing a benzene ring fused to a thiazole ring . The benzothiazole ring is substituted at the 4 and 6 positions with methyl groups, and at the 2 position with a benzamide group .Aplicaciones Científicas De Investigación

Synthesis and Application in Medicinal Chemistry

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide and its derivatives have been explored extensively in the realm of medicinal chemistry. These compounds have been found to exhibit a range of biological activities and have served as a foundation for the development of various pharmacologically active agents.

Anticancer Activity : Benzothiazole derivatives have shown promise in the fight against cancer. Studies reveal that these compounds exhibit significant in-vitro anticancer activity against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Waghmare et al., 2013).

Corrosion Inhibition : Beyond their pharmacological potential, benzothiazole derivatives also find application in industrial contexts, such as serving as corrosion inhibitors for carbon steel in acidic environments. Their ability to offer high inhibition efficiencies and adsorb onto surfaces makes them valuable in extending the lifespan of metal structures (Hu et al., 2016).

Antioxidant Properties : The antioxidant properties of benzothiazole derivatives have been widely studied. Many synthesized compounds in this category demonstrate moderate to significant radical scavenging activity, indicating their potential in combating oxidative stress-related conditions (Ahmad et al., 2012).

Molecular Structure and Synthesis : The molecular structures of various benzothiazole derivatives, including this compound, have been elucidated, providing a deeper understanding of their properties and potential applications. These studies contribute to the field of chemical crystallography and aid in the design of new compounds with enhanced activities (Ćaleta et al., 2008).

Direcciones Futuras

The future research directions for “N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide” and other benzothiazole derivatives could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by benzothiazole derivatives, they may serve as promising lead compounds in the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative that has been synthesized and evaluated for its anti-tubercular activity . The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis.

Mode of Action

Benzothiazole derivatives have been found to exhibit inhibitory activity against mycobacterium tuberculosis . The compound likely interacts with specific targets within the bacterium, leading to inhibition of its growth and proliferation .

Biochemical Pathways

This compound likely affects the biochemical pathways of Mycobacterium tuberculosis, leading to its anti-tubercular activity .

Result of Action

The result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation . This leads to a decrease in the bacterial load, contributing to the treatment of tuberculosis .

Propiedades

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-8-11(2)14-13(9-10)20-16(17-14)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNRUSZZQGAAJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2598957.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2598960.png)

![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/no-structure.png)

![[2-(3-Methylsulfanylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2598965.png)

![[4-[(3,5-Dimethoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2598967.png)

![2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2598968.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2598971.png)

![Methyl 4-[4-(4-methoxycarbonylbenzoyl)piperazine-1-carbonyl]benzoate](/img/structure/B2598972.png)

![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2598974.png)